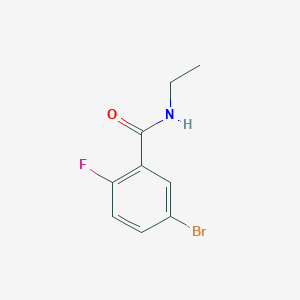

5-bromo-N-ethyl-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVMOYVJBFMXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016887-98-1 | |

| Record name | 5-bromo-N-ethyl-2-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo N Ethyl 2 Fluorobenzamide and Analogues

Precursor Synthesis and Functionalization Strategies

The foundation for the synthesis of 5-bromo-N-ethyl-2-fluorobenzamide lies in the preparation of appropriately substituted aromatic precursors, namely substituted anilines and benzoic acids. These intermediates bear the necessary fluorine and bromine atoms, which are strategically introduced prior to the final amide coupling.

Preparation of Substituted Anilines and Benzoic Acids

The primary carboxylic acid precursor for the target molecule is 5-bromo-2-fluorobenzoic acid. A common synthetic route to this intermediate begins with the oxidation of 4-bromo-2-fluorotoluene (B1265965). This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in a basic aqueous medium. For instance, refluxing 4-bromo-2-fluorotoluene with potassium permanganate in a 2 M sodium hydroxide (B78521) solution for several hours, followed by an acidic workup, can yield 5-bromo-2-fluorobenzoic acid as a solid product with a high yield of approximately 82%.

Alternative approaches to halogenated benzoic acids involve the bromination of a corresponding benzoic acid derivative. For example, 2-halobenzoic acids can be brominated using N-bromosuccinimide (NBS) in the presence of sulfuric acid. This method allows for the regioselective introduction of a bromine atom onto the aromatic ring.

The synthesis of substituted anilines, which can be precursors for related benzamide (B126) analogues, often involves multi-step sequences. For instance, 2-bromo-5-fluoroaniline (B94856) can be prepared from 4-fluoroaniline (B128567) through a sequence of acetylation, nitration, bromination, and subsequent reduction of the nitro group.

A representative synthesis of 5-bromo-2-fluorobenzoic acid is summarized in the table below.

| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |

| 4-bromo-2-fluorotoluene | 1. KMnO₄, 2 M NaOH2. Concentrated HCl | 1. Reflux (100°C), 12 hours2. Acidification | 5-bromo-2-fluorobenzoic acid | 82 |

Strategic Introduction of Halogen and Ethyl Amine Moieties

The ethylamine (B1201723) moiety is introduced in the final stage of the synthesis through the formation of the amide bond. This is a common and efficient strategy, as it avoids potential side reactions that could occur if the ethylamine group were present on one of the precursors during earlier synthetic steps.

Amide Bond Formation Approaches for this compound

The final and pivotal step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid, 5-bromo-2-fluorobenzoic acid, and ethylamine. This transformation can be accomplished through several well-established methods.

Carboxylic Acid Activation and Amine Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow process. Therefore, the carboxylic acid must first be "activated" to increase its reactivity towards the amine nucleophile. A common and effective method for this activation is the conversion of the carboxylic acid into a more reactive acyl chloride.

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction of 5-bromo-2-fluorobenzoic acid with thionyl chloride, often in an inert solvent, generates the corresponding 5-bromo-2-fluorobenzoyl chloride. This acyl chloride is then reacted in situ with ethylamine to form the desired N-ethylbenzamide. A base, such as triethylamine (B128534) (Et₃N), is typically added to scavenge the hydrogen chloride (HCl) that is generated during the reaction, driving the equilibrium towards the product.

Application of Coupling Reagents in this compound Synthesis

In addition to the acyl chloride method, a variety of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions like racemization. Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU).

The choice of coupling reagent can depend on factors such as the steric hindrance of the reactants and the presence of other functional groups in the molecule.

Optimization of Reaction Conditions and Yields in Benzamide Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the acyl chloride route, solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction between the acyl chloride and the amine, and then allowed to warm to room temperature to ensure completion.

When using coupling reagents, solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. The reaction temperature can vary from room temperature to elevated temperatures, depending on the specific reagent and substrates. The use of an appropriate base is also critical for achieving high yields.

The table below outlines common approaches for the synthesis of N-substituted benzamides, which are applicable to the synthesis of this compound.

| Activation Method | Reagents | Typical Solvents | Key Considerations |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by amine and a base (e.g., Et₃N) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Often high yielding and cost-effective. The acyl chloride can be moisture-sensitive. |

| Carbodiimide Coupling | EDC or DCC, often with an additive like HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Good for a wide range of substrates. The urea (B33335) byproduct from DCC can be difficult to remove. |

| Phosphonium/Uronium Salt Coupling | PyBOP, HBTU, HATU, with a non-nucleophilic base (e.g., DIPEA) | Dimethylformamide (DMF), Acetonitrile | Highly efficient but can be more expensive. Good for sterically hindered substrates. |

Regioselective Halogenation and Fluorination Methodologies

The introduction of halogen atoms at specific positions on the benzamide scaffold is a critical aspect of the synthesis of this compound. This subsection explores the strategies for achieving the desired 5-bromo-2-fluoro substitution pattern.

Bromination Strategies on Fluorobenzamide Precursors

The synthesis of this compound typically commences with the regioselective bromination of a 2-fluorobenzoyl precursor. A common starting material is 2-fluorobenzonitrile (B118710), which can be subsequently converted to the corresponding benzamide.

One documented method involves the direct bromination of 2-fluorobenzonitrile. In a patented process, 2-fluorobenzonitrile is treated with a brominating agent in concentrated sulfuric acid to yield 5-bromo-2-fluorobenzonitrile. rsc.org The strong directing effect of the fluorine atom (ortho-, para-directing) and the deactivating, meta-directing nature of the nitrile group guide the incoming bromine electrophile to the position para to the fluorine and meta to the nitrile, resulting in the desired 5-bromo substitution pattern. The subsequent hydrolysis of the nitrile group furnishes 5-bromo-2-fluorobenzamide. Current time information in Bangalore, IN.

Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a catalytic amount of acid. The choice of solvent and reaction conditions is crucial for achieving high regioselectivity and yield.

The reaction conditions for the bromination of 2-fluorobenzonitrile are summarized in the table below.

| Starting Material | Brominating Agent | Solvent/Catalyst | Product | Yield | Reference |

| 2-Fluorobenzonitrile | Dibromohydantoin | 75-90% Sulfuric Acid | 5-Bromo-2-fluorobenzonitrile | 80-85% | rsc.org |

Fluorination Techniques for Brominated Benzamide Intermediates

While the primary route to this compound involves starting with a fluorinated precursor, an alternative strategy could involve the fluorination of a brominated benzamide intermediate. Modern synthetic chemistry offers several methods for the conversion of an aryl bromide to an aryl fluoride (B91410), a transformation that is often challenging due to the high bond energy of the C-F bond.

Palladium-catalyzed nucleophilic fluorination has emerged as a powerful tool for this purpose. These reactions typically employ a palladium catalyst with a specialized ligand, a fluoride source (e.g., cesium fluoride, silver fluoride), and are conducted in an aprotic polar solvent at elevated temperatures. The choice of ligand is critical to facilitate the reductive elimination step that forms the C-F bond. While this methodology has been successfully applied to a range of aryl bromides, its application to substrates containing an amide functionality requires careful optimization to avoid potential side reactions.

Control of Substituent Positionality in this compound Synthesis

The regiochemical outcome of the synthesis of this compound is dictated by the directing effects of the substituents on the benzene (B151609) ring during the electrophilic bromination step. The fluorine atom at position 2 is an ortho-, para-directing group, while the benzamide (or its nitrile precursor) at position 1 is a deactivating, meta-directing group.

During the electrophilic bromination of 2-fluorobenzamide (B1203369) or 2-fluorobenzonitrile, the fluorine atom strongly activates the para position (position 5) and to a lesser extent the ortho position (position 3) towards electrophilic attack. The meta-directing effect of the amide/nitrile group also favors substitution at position 5. The synergistic directing effects of the fluorine and the deactivating group lead to the highly regioselective formation of the 5-bromo isomer. The steric hindrance from the adjacent amide/nitrile group at position 1 disfavors substitution at position 3, further enhancing the selectivity for the 5-bromo product.

Multistep Synthetic Routes for Derivatives of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These derivatives can be prepared through sequential functional group transformations or via alternative synthetic pathways.

Sequential Functional Group Transformations

The bromine atom at the 5-position of this compound is a key handle for further functionalization. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, a Suzuki coupling with an arylboronic acid can yield a 5-aryl-N-ethyl-2-fluorobenzamide derivative.

The N-ethylamide group can also be modified. For example, dealkylation followed by reaction with a different alkyl halide can lead to analogues with different N-substituents. Furthermore, the amide nitrogen can be involved in cyclization reactions to form heterocyclic systems.

Alternative Pathways for the Preparation of Related Halogenated N-Ethylbenzamides

The synthesis of related halogenated N-ethylbenzamides can be achieved through various alternative routes, providing access to a diverse range of structural analogues. One such approach involves the amidation of a pre-functionalized benzoic acid. For example, 5-bromo-2-fluorobenzoic acid can be activated to its acid chloride or coupled directly with ethylamine using a suitable coupling agent to afford this compound.

Another strategy involves the modification of other halogenated benzamides. For instance, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported in a one-pot procedure starting from 2-amino-3-methylbenzoic acid. acs.org This highlights the potential for developing efficient, multistep, one-pot syntheses for various halogenated benzamide derivatives.

Structural Elucidation and Advanced Characterization of 5 Bromo N Ethyl 2 Fluorobenzamide

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a precise structural map of 5-bromo-N-ethyl-2-fluorobenzamide can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a series of distinct signals, with their chemical shifts (δ) being highly dependent on the electronic environment of each nucleus.

Proton (¹H) NMR:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The fluorine atom at the C2 position and the bromine atom at the C5 position exert significant electronic effects, influencing the shielding and deshielding of the neighboring protons. The proton on C6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton on C4. The proton on C4 is expected to be a doublet of doublets, coupling to the protons on C3 and C6. The proton on C3 will likely be a doublet of doublets, coupling to the proton on C4 and the fluorine atom.

The ethyl group attached to the amide nitrogen will give rise to two signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will appear as a quartet, deshielded by the electron-withdrawing amide group. The methyl protons (-CH₃) will present as a triplet, located in a more shielded, upfield region of the spectrum. The N-H proton of the amide will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Carbon (¹³C) NMR:

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The aromatic carbons will resonate in the typical range for substituted benzenes, with their specific shifts influenced by the attached fluorine and bromine atoms. The carbon atom bonded to fluorine (C2) will exhibit a large C-F coupling constant, appearing as a doublet. The carbon attached to bromine (C5) will also have a characteristic chemical shift. The remaining aromatic carbons (C1, C3, C4, C6) will have distinct signals based on their position relative to the substituents. The two carbons of the ethyl group will appear in the upfield region of the spectrum, with the methylene carbon (-CH₂-) being more deshielded than the methyl carbon (-CH₃).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic-H | 7.8 - 8.2 | m | - |

| Aromatic-H | 7.3 - 7.6 | m | - |

| Aromatic-H | 7.0 - 7.3 | m | - |

| N-H | 6.0 - 7.0 | br s | - |

| -CH₂- | 3.3 - 3.6 | q | ~7.2 |

| -CH₃ | 1.1 - 1.4 | t | ~7.2 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 162 - 166 |

| C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-Br | 115 - 120 |

| Aromatic C | 130 - 140 |

| Aromatic C | 125 - 130 |

| Aromatic C | 120 - 125 |

| Aromatic C-H | 115 - 125 |

| -CH₂- | 35 - 40 |

| -CH₃ | 14 - 16 |

The spin-spin coupling patterns observed in the ¹H NMR spectrum are crucial for confirming the connectivity of the atoms. The ethyl group will display a characteristic A₂X₃ pattern, with the methylene protons split into a quartet by the three adjacent methyl protons, and the methyl protons split into a triplet by the two adjacent methylene protons.

In the aromatic region, the coupling between adjacent protons (ortho-coupling) typically results in larger coupling constants (J ≈ 7-9 Hz) compared to meta-coupling (J ≈ 2-3 Hz). The coupling of protons to the fluorine atom (H-F coupling) will also be observed, with ortho-coupling (³JHF) being larger than meta-coupling (⁴JHF). The detailed analysis of these coupling constants allows for the unambiguous assignment of each aromatic proton to its specific position on the benzene ring, thus solidifying the structural elucidation of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.

The IR spectrum of this compound will be dominated by characteristic absorptions of the amide group. A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration (Amide I band). The N-H stretching vibration of the secondary amide is expected to appear as a distinct band in the range of 3250-3400 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding. The N-H bending vibration (Amide II band) is typically observed around 1520-1570 cm⁻¹.

The aromatic ring will give rise to several characteristic absorption bands. The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can often be deduced from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range.

The presence of the halogen substituents will also be evident in the IR spectrum. The C-F stretching vibration is expected to produce a strong absorption in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration will absorb at a lower frequency, typically in the 500-650 cm⁻¹ range, which is often within the fingerprint region of the spectrum.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Weak-Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium |

| N-H Bend (Amide II) | 1520 - 1570 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method provides definitive confirmation of its molecular weight and offers insights into its structural assembly through the analysis of its fragmentation patterns.

High-resolution mass spectrometry distinguishes between ions of very similar masses, allowing for the precise determination of a compound's elemental formula. Based on its chemical structure, the predicted monoisotopic mass of this compound (C₉H₉BrFNO) is 244.98515 Da. uni.lu HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, confirming the elemental composition. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by approximately 2 Da.

Predicted high-resolution mass spectrometry data for various adducts of the parent molecule are summarized in the table below. These predictions are crucial for identifying the compound in complex mixtures. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 245.99243 |

| [M+Na]⁺ | 267.97437 |

| [M-H]⁻ | 243.97787 |

| [M+NH₄]⁺ | 263.01897 |

| [M+K]⁺ | 283.94831 |

| [M+H-H₂O]⁺ | 227.98241 |

| [M+HCOO]⁻ | 289.98335 |

This interactive table displays the predicted mass-to-charge ratios for common adducts of this compound, calculated based on its elemental formula.

In mass spectrometry, molecules often break apart in predictable ways upon ionization. The analysis of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, several key fragmentation pathways can be anticipated:

Alpha-Cleavage: A common fragmentation for amides is the cleavage of the bond adjacent to the nitrogen atom. This would result in the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃) from the N-ethyl group.

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen atom can break, leading to the formation of a 5-bromo-2-fluorobenzoyl cation. This fragment is often a prominent peak in the spectra of benzamides.

Loss of Carbon Monoxide: Following the initial fragmentation, the resulting benzoyl cation can lose a molecule of carbon monoxide (CO), a common pathway for acylium ions.

Hoffmann Degradation-type Rearrangement: Amides can undergo rearrangements under certain conditions, similar to the Hoffmann degradation, which involves the migration of an alkyl or aryl group. ncert.nic.in

The fragmentation pattern serves to piece together the molecular puzzle, confirming the connectivity of the ethyl group, the amide linkage, and the substituted aromatic ring.

Crystallographic Analysis of this compound and Analogues

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state material. While a specific crystal structure for this compound is not publicly available, analysis of structurally related compounds allows for a detailed prediction of its molecular geometry and intermolecular interactions.

This technique involves directing X-rays onto a single crystal of a material. The resulting diffraction pattern is used to build a model of the electron density, from which the precise positions of atoms can be determined.

In the solid state, molecules of this compound would arrange themselves into a stable, repeating lattice. This packing is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction would likely be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.netmdpi.com This N-H···O interaction is a robust and highly directional force that often leads to the formation of chains or dimeric structures in related amides. researchgate.net

Halogen Bonding: The bromine atom in the 5-position introduces the possibility of halogen bonding. umich.edu A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or even the aromatic ring of an adjacent molecule. rsc.orgnih.gov In bromo-substituted aromatic compounds, C-Br···O and C-Br···N interactions are commonly observed, often linking molecules into one-dimensional chains. rsc.orgnih.govresearchgate.net

The combination of strong N-H···O hydrogen bonds and C-Br···O halogen bonds would likely be the dominant forces directing the supramolecular assembly of this compound in the solid state.

Information regarding the structural elucidation and advanced characterization of this compound is currently unavailable in public scientific databases.

Extensive searches for crystallographic data, including the requisite Crystallographic Information File (CIF), for the compound this compound have yielded no results. This information is essential for conducting a Hirshfeld surface analysis, which is a computational method used to investigate intermolecular interactions within a crystal structure.

Consequently, the generation of a detailed scientific article focusing on the "," specifically the section on "Hirshfeld Surface Analysis for Intermolecular Contact Quantification," is not possible at this time. The creation of data tables and a thorough discussion of research findings are contingent upon the availability of the foundational crystal structure data.

While general information regarding the chemical formula (C₉H₉BrFNO) and its identifiers (such as CAS number 1016887-98-1) is accessible through chemical supplier and database websites, the specific experimental or computational data required for the requested in-depth analysis has not been published or made publicly available.

Therefore, the requested article with the specified outline and content cannot be produced.

Chemical Reactivity and Transformation Pathways of 5 Bromo N Ethyl 2 Fluorobenzamide

Reactions at the Benzamide (B126) Core

The benzamide moiety, consisting of a carbonyl group directly bonded to a nitrogen atom, is a key functional group that influences the molecule's properties and reactivity.

Hydrolytic Stability and Degradation Pathways (Acidic and Alkaline Conditions)

The amide bond in 5-bromo-N-ethyl-2-fluorobenzamide is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the cleavage of the carbon-nitrogen bond. This reaction would yield 5-bromo-2-fluorobenzoic acid and ethylamine (B1201723).

Under acidic conditions , the carbonyl oxygen of the amide would be protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The subsequent steps would involve the departure of ethylamine as the leaving group.

In alkaline conditions , the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is followed by the elimination of the ethylamide anion, which is then protonated by the solvent.

Table 1: Predicted Hydrolysis Products of this compound

| Condition | Reactants | Major Products |

| Acidic (e.g., HCl, H₂O, heat) | This compound, Water | 5-Bromo-2-fluorobenzoic acid, Ethylammonium chloride |

| Alkaline (e.g., NaOH, H₂O, heat) | This compound, Water | Sodium 5-bromo-2-fluorobenzoate, Ethylamine |

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen

The secondary amide nitrogen in this compound possesses a lone pair of electrons and a proton, allowing for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation involves the replacement of the hydrogen atom on the nitrogen with an alkyl group. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The base is required to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion. researchgate.net For instance, reaction with an alkyl bromide (R-Br) in the presence of a base like sodium hydride (NaH) would be expected to yield the corresponding N,N-disubstituted amide. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents catalyzed by transition metals like palladium or ruthenium, presents a more environmentally friendly alternative. researchgate.netnih.gov

N-Acylation introduces an acyl group to the amide nitrogen, forming an imide. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine. ncert.nic.in For example, treatment with acetyl chloride would yield N-(5-bromo-2-fluorobenzoyl)-N-ethylacetamide.

Transformations Involving Aromatic Substituents

The bromo and fluoro substituents on the aromatic ring of this compound are key sites for a variety of synthetic transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The fluorine atom at the 2-position of the benzamide is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing benzamide group at the ortho position and the bromine atom at the para position. In SNAr reactions, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond.

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. For instance, reaction of this compound with a nucleophile such as sodium methoxide (B1231860) (NaOCH₃) would be expected to yield 5-bromo-2-methoxy-N-ethylbenzamide. The reaction of 5-bromo-2-fluoropyrimidine, a structurally related compound, with various nucleophiles has been reported to proceed at the fluoro position. ossila.com

Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. mdpi.com This reaction is widely used to form biaryl linkages. For example, the reaction of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would be expected to produce the corresponding 5-aryl-N-ethyl-2-fluorobenzamide. In a study on the related compound 5-bromo-2-fluorobenzofuran, selective Suzuki-Miyaura coupling was achieved at the bromo position while the fluoro position remained intact, highlighting the chemoselectivity of this reaction. beilstein-journals.org

The Heck reaction is a palladium-catalyzed reaction between an aryl or vinyl halide and an alkene to form a substituted alkene. rsc.org The reaction of this compound with an alkene, such as styrene, in the presence of a palladium catalyst and a base, would be expected to yield a stilbene (B7821643) derivative. The success and efficiency of the Heck reaction can be influenced by the nature of the catalyst, ligands, base, and solvent used.

Table 2: Predicted Products of Cross-Coupling Reactions at the Bromo Position

| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl-N-ethyl-2-fluorobenzamide |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | (E)-N-Ethyl-2-fluoro-5-styrylbenzamide |

Directed C-H Activation and Functionalization Strategies

Directed C-H activation has emerged as a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds. In the context of this compound, the amide group can act as a directing group, facilitating the functionalization of the ortho C-H bond (at the 6-position). This typically involves the use of a transition metal catalyst, such as palladium, rhodium, or ruthenium, which coordinates to the amide oxygen, bringing the metal center in close proximity to the C-H bond and enabling its cleavage.

This strategy can be used to introduce a variety of functional groups, including aryl, alkyl, and other heteroatom-containing moieties. For example, a palladium-catalyzed C-H arylation with an aryl halide could lead to the formation of a 6-aryl-5-bromo-N-ethyl-2-fluorobenzamide derivative. While specific examples involving this compound are scarce, the general methodology of amide-directed C-H functionalization is well-established and could likely be applied to this substrate. yale.edu

Derivatization Strategies for this compound

The strategic derivatization of this compound allows for the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds. The bromine atom is particularly amenable to transformation via transition metal-catalyzed cross-coupling reactions, while the entire benzamide core can participate in cyclization and annulation reactions to form fused ring systems.

The bromine atom on the phenyl ring of this compound serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. While specific examples with this compound are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of similar 5-bromothiophene-2-carboxamides has been successfully demonstrated. mdpi.com For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with various aryl/heteroaryl boronic acids/pinacol esters using a Pd(PPh₃)₄ catalyst to afford a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides in moderate to good yields (37–72%). mdpi.com It is anticipated that this compound would undergo similar transformations to yield biaryl derivatives.

| Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 55 |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 68 |

| Table 1: Representative Suzuki-Miyaura coupling reactions of a 5-bromothiophene-2-carboxamide (B442588) analog. mdpi.com |

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. mdpi.comnih.gov This reaction is typically catalyzed by a palladium complex and requires a base. mdpi.com While direct examples with this compound are scarce, the Heck reaction of other aryl bromides, including those with fluorine substituents, is well-established. mdpi.comresearchgate.net This suggests that this compound could be coupled with various alkenes to introduce vinyl groups, which can be further functionalized.

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form an aryl-alkyne. nih.govorganic-chemistry.org The Sonogashira coupling is a reliable method for introducing sp-hybridized carbon atoms into an aromatic ring. The resulting alkynyl group can then participate in a variety of subsequent transformations, including cycloadditions and further cross-coupling reactions. Given the success of Sonogashira couplings with a wide range of aryl bromides, it is a viable strategy for the derivatization of this compound. nih.govorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgresearchgate.net This method is particularly useful for synthesizing substituted anilines and related compounds. The application of Buchwald-Hartwig amination to this compound would allow for the introduction of a variety of primary and secondary amines at the 5-position, leading to the synthesis of novel diamine derivatives. The reaction is known to be tolerant of a wide range of functional groups. wikipedia.org

The inherent functionality of this compound, particularly the ortho-fluoro and amido groups, can be exploited to construct fused heterocyclic systems through ring annulation and cyclization reactions. These reactions are valuable for creating rigid, polycyclic scaffolds often found in biologically active molecules.

One notable example of a relevant annulation reaction is the palladium-catalyzed annulation of arynes by ortho-halobenzamides to synthesize phenanthridinones. nih.govresearchgate.netnih.govsigmaaldrich.com In this reaction, an aryne, generated in situ, undergoes a palladium-catalyzed annulation with an ortho-halobenzamide, leading to the formation of a tricyclic lactam. This methodology allows for the simultaneous formation of a C-C and a C-N bond in a single step under relatively mild conditions. nih.govnih.gov Given that this compound is an ortho-halobenzamide, it is a prime candidate for this type of transformation.

| o-Halobenzamide | Aryne Precursor | Catalyst | Base | Product | Yield (%) |

| 2-Iodobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ | CsF | Phenanthridinone | 87 |

| N-Methyl-2-iodobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ | CsF | N-Methylphenanthridinone | 82 |

| 2-Bromo-N-phenylbenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ | CsF | N-Phenylphenanthridinone | 75 |

| Table 2: Palladium-catalyzed annulation of arynes with o-halobenzamides. nih.govnih.gov |

Furthermore, intramolecular cyclization reactions involving the amide nitrogen and the aromatic ring are also plausible. For instance, under specific conditions, the N-ethyl group could potentially be functionalized to enable an intramolecular cyclization onto the aromatic ring, possibly involving the ortho-fluoro substituent as a leaving group under nucleophilic aromatic substitution conditions, or through C-H activation pathways. Intramolecular oxidative cyclization of N-allylbenzamides to form oxazoles has been reported, suggesting that with appropriate modification of the N-ethyl group, similar cyclizations could be explored. nih.gov

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. This compound can serve as a valuable scaffold for the construction of such hybrid molecular architectures.

The derivatization strategies discussed in the previous sections, particularly palladium-catalyzed cross-coupling reactions, provide the tools to link the this compound core to other molecular fragments. For example, a Suzuki-Miyaura coupling could be used to attach a heterocyclic moiety, another pharmacophore, to the 5-position of the benzamide ring. Similarly, a Sonogashira coupling could introduce an alkyne linker, which can then be used to "click" the benzamide to another molecule of interest.

The synthesis of hybrid molecules often involves a multi-step approach where different fragments are sequentially added to a central scaffold. For instance, starting with this compound, one could first perform a Suzuki coupling to introduce a biaryl system, and then modify the N-ethyl group or the ortho-fluoro substituent to attach another molecular entity. The synthesis of benzimidazole (B57391) hybrids and other fused heterocyclic systems often relies on such sequential reaction strategies. researchgate.netorganic-chemistry.org

| Starting Material | Coupling Partner | Reaction Type | Hybrid Scaffold |

| This compound | Arylboronic acid | Suzuki-Miyaura | Biaryl-benzamide |

| This compound | Terminal alkyne | Sonogashira | Alkynyl-benzamide |

| This compound | Amine | Buchwald-Hartwig | Amino-benzamide |

| Table 3: Potential strategies for the formation of hybrid molecular architectures. |

Theoretical and Computational Investigations of 5 Bromo N Ethyl 2 Fluorobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. For 5-bromo-N-ethyl-2-fluorobenzamide, such studies would provide invaluable insights; however, specific research findings are not present in the reviewed literature.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would typically involve optimizing the molecule's three-dimensional geometry to find its most stable energetic state. This process would yield precise bond lengths, bond angles, and dihedral angles. However, no published data from DFT calculations specifying these geometric parameters for this compound could be located.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability. An analysis for this compound would reveal regions susceptible to electrophilic and nucleophilic attack. Despite the importance of this analysis, specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in existing research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would identify the electronegative oxygen, nitrogen, and halogen atoms as sites of negative potential. No specific MEP maps or associated computational data for this molecule have been published.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. An NBO analysis of this compound would quantify the interactions between occupied and unoccupied orbitals, offering insights into its stability. Currently, there are no available NBO analysis results for this specific compound.

Conformational Analysis and Intramolecular Interactions

The flexibility of the N-ethyl group allows for different spatial arrangements, or conformations, of the molecule. Computational analysis is essential for identifying the most stable conformations and the energy barriers between them.

Computational Assessment of Rotational Barriers and Preferred Conformations

A computational study on this compound would involve rotating the bonds of the ethyl group and the amide linkage to map the potential energy surface. This would identify the lowest-energy (most preferred) conformations and the energy required to transition between them (rotational barriers). Such an analysis would clarify the molecule's flexibility and the dominant intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations. However, a search for these specific computational assessments yielded no results.

Analysis of Intramolecular Hydrogen Bonding and Fluorine-Mediated Interactions

The conformational landscape and stability of this compound are significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonds and interactions involving the fluorine atom. Computational methods, primarily Density Functional Theory (DFT), are pivotal in elucidating these subtle yet crucial forces.

In molecules containing both a hydrogen bond donor (the amide N-H group) and proximal acceptors (the carbonyl oxygen and the ortho-fluorine atom), the formation of intramolecular hydrogen bonds is a key determinant of the preferred geometry. For 2-fluorobenzamide (B1203369) derivatives, a potential intramolecular hydrogen bond of the N-H···F type can occur. The existence and strength of such bonds are investigated computationally by analyzing the molecular geometry, vibrational frequencies, and electron density distribution. mdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the most stable conformer. nih.gov The presence of a hydrogen bond is inferred from geometric parameters, such as a short H···F distance (typically less than the sum of their van der Waals radii) and an N-H···F angle indicative of a favorable interaction.

Further analysis using advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can provide definitive evidence of these interactions. rsc.org QTAIM analysis identifies bond critical points (BCPs) between the interacting atoms (e.g., the amide hydrogen and the fluorine). The electron density (ρ) and its Laplacian (∇²ρ) at the BCP characterize the strength and nature of the interaction. A low ρ and a small, positive ∇²ρ are characteristic of weak, electrostatic interactions like hydrogen bonds. rsc.org

In this compound, two primary intramolecular hydrogen bonds are plausible:

N-H···O=C: A five-membered ring can be formed through a hydrogen bond between the amide hydrogen and the carbonyl oxygen. This is a common feature in primary and secondary amides.

N-H···F: A six-membered ring can be formed via a hydrogen bond between the amide hydrogen and the ortho-fluorine atom. The relative stability of this conformation versus one involving the N-H···O bond depends on the energetic favorability of the resulting ring systems and the electronic effects of the substituents. nih.govmdpi.com

The combined utility of NMR spectroscopy and DFT calculations has been effectively used to establish the existence of such C-F···H-N interactions in various fluorinated benzamides. mdpi.com Theoretical calculations corroborate experimental findings, providing a comprehensive understanding of the forces governing the molecule's three-dimensional structure.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, serving as an invaluable aid in the interpretation of experimental data and the structural elucidation of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ). rsc.orgnih.gov

For this compound, ¹H, ¹³C, and ¹⁵N chemical shifts can be calculated. The process involves:

Geometry Optimization: The molecular geometry is first optimized, often using a functional like B3LYP with a basis set such as 6-31G(d,p). acs.org

NMR Calculation: A GIAO-DFT calculation is performed on the optimized structure to compute the absolute shielding values (σ).

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory (δ = σ_ref - σ_calc). acs.org

Calculated chemical shifts are known to have systematic errors. A good correlation between experimental and calculated data is often achieved, although deviations can occur, particularly for nuclei bonded to halogens. acs.org For improved accuracy, linear regression analysis or more advanced machine learning models can be applied to correct the raw computed data. nih.gov

Below is an illustrative table of hypothetical predicted ¹³C NMR chemical shifts for this compound, based on typical computational methodologies.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 164.5 |

| C-F | 160.1 (d, ¹JCF ≈ 250 Hz) |

| C-NH | 125.8 |

| C-Br | 118.2 |

| C-H (aromatic) | 135.4, 129.7 |

| CH₂ (ethyl) | 40.1 |

| CH₃ (ethyl) | 14.8 |

Note: This table is for illustrative purposes and does not represent experimentally verified data. Predicted values are based on methodologies described in the literature. nih.govacs.org

Vibrational spectroscopy (Infrared and Raman) is fundamental for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule with considerable accuracy. The standard procedure involves computing the second derivatives of the energy with respect to the atomic positions to find the harmonic vibrational frequencies. rsc.org

These calculations, however, are typically performed on the basis of a harmonic oscillator model in the gas phase, which leads to a systematic overestimation of the frequencies compared to experimental values obtained from anharmonic systems in the solid or liquid phase. nih.govnih.gov To correct for this, the calculated frequencies are often uniformly scaled by an empirical factor. For calculations using the B3LYP functional, scaling factors around 0.961 are commonly applied. nih.gov

A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like stretching, bending, or torsion) to each normal mode of vibration. nih.govmdpi.com

A representative table of hypothetical scaled vibrational frequencies for key functional groups in this compound is shown below.

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3450 | Medium (IR) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak (IR, Raman) |

| C-H Stretch (Aliphatic) | 2975-2850 | Medium (IR, Raman) |

| C=O Stretch | 1665 | Strong (IR) |

| N-H Bend / C-N Stretch | 1540 | Medium (IR) |

| C-F Stretch | 1250 | Strong (IR) |

| C-Br Stretch | 650 | Medium-Strong (IR) |

Note: This table is illustrative, based on typical frequency ranges and computational methodologies. nih.govmdpi.com

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is instrumental in mapping the reaction mechanisms for the synthesis of molecules like this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction pathway and its kinetics can be developed.

The synthesis of this compound would typically proceed via the acylation of ethylamine (B1201723) with 5-bromo-2-fluorobenzoyl chloride. This reaction follows a nucleophilic addition-elimination mechanism. slideshare.net

DFT studies can be employed to model this entire reaction pathway. nih.govresearchgate.net The process involves:

Locating Stationary Points: The geometries of the reactants (ethylamine and 5-bromo-2-fluorobenzoyl chloride), the tetrahedral intermediate, and the products (this compound and HCl) are optimized.

Identifying Transition States (TS): A transition state search is performed to locate the saddle points on the potential energy surface that connect these stationary points. For this reaction, a key transition state (TS1) would be associated with the initial nucleophilic attack of the amine on the carbonyl carbon, and another (TS2) could be related to the elimination of the chloride ion. nih.govresearchgate.net

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A genuine minimum (reactant, intermediate, product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

This analysis provides a step-by-step molecular movie of the bond-breaking and bond-forming processes, confirming the proposed reaction mechanism.

Once the stationary points and transition states are located, their electronic energies are calculated. These energies are used to construct a reaction energy profile, which plots the relative energy of the system as it progresses from reactants to products.

An illustrative energetic profile for the reaction is described in the table below.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 5-bromo-2-fluorobenzoyl chloride + ethylamine | 0.0 |

| TS1 | Transition state for nucleophilic attack | +12.5 |

| Intermediate | Tetrahedral intermediate | -5.0 |

| TS2 | Transition state for chloride elimination | +2.1 |

| Products | This compound + HCl | -20.0 |

Note: The energy values in this table are hypothetical and for illustrative purposes only, representing a plausible profile for an exothermic addition-elimination reaction based on similar computational studies. nih.govresearchgate.net

This energetic data provides quantitative insights into the reaction's feasibility and kinetics, guiding the optimization of experimental reaction conditions.

Advanced Computational Models for Understanding Reactivity Patterns

Quantitative Structure-Activity Relationship (QSAR) for Structural Insights (Non-Biological Context)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with a specific activity. In a non-biological context, this "activity" could refer to various physicochemical properties or reactivity parameters. For this compound, a QSAR study would typically involve the calculation of a range of molecular descriptors.

These descriptors can be categorized as:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Once calculated, these descriptors for a series of related benzamide (B126) derivatives could be used to build a mathematical model that predicts a property of interest, such as solubility, melting point, or a specific reaction rate. However, no such QSAR studies specifically detailing the non-biological activities or properties of this compound have been found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its conformational flexibility. The simulation would track the movements of each atom in the molecule based on a force field, which describes the potential energy of the system.

From an MD simulation, one could analyze:

Torsional angle distributions: To identify the preferred rotational states (conformers) of the N-ethyl and benzamide groups.

Solvent interactions: To understand how solvent molecules arrange around the solute and the nature of intermolecular forces, such as hydrogen bonding.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Such simulations would be valuable for understanding how the molecule behaves in a solution environment, which is crucial for predicting its reactivity and physical properties. Despite the utility of this technique, specific MD simulation studies on this compound are not available in published research.

Solid-State Computational Studies on Crystal Packing and Properties

Solid-state computational studies focus on predicting the arrangement of molecules in a crystal lattice and the resulting properties of the crystalline material. For this compound, these studies could involve:

Crystal structure prediction: Using algorithms to generate and rank plausible crystal packing arrangements based on their lattice energies.

Phonon calculations: To predict vibrational frequencies in the solid state, which can be compared with experimental techniques like Raman and infrared spectroscopy.

Calculation of mechanical properties: Such as bulk modulus and elastic constants, which describe the material's response to stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-ethyl-2-fluorobenzamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 5-bromo-2-fluorobenzoic acid with ethylamine using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF). Reflux conditions (e.g., 80°C for 4–6 hours) are often employed to drive amidation, with purification via column chromatography . Optimization may include adjusting stoichiometry, solvent polarity, or catalyst loading. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., bromo and fluorine splitting patterns). F NMR confirms fluorine integration .

- X-ray crystallography : Single-crystal analysis resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELXL software refines crystallographic data .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s Br/Br split) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology : Use in vitro assays targeting enzymes or receptors (e.g., kinase inhibition). Prepare DMSO stock solutions (≤1% final concentration) for solubility. Include positive/negative controls (e.g., DMSO for baseline, known inhibitors for comparison) . Dose-response curves (0.1–100 µM) assess potency (IC values).

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous media be addressed for in vivo studies?

- Methodology :

- Co-solvents : Use DMSO-ethanol-water gradients (e.g., 10% DMSO in PBS) to enhance solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, later cleaved in physiological conditions .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to increase aqueous dispersion .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodology :

- Validation : Cross-check experimental H NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA). Discrepancies may arise from solvent effects or conformational flexibility .

- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers (e.g., amide bond rotation) causing signal splitting .

Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?

- Methodology : Use retrosynthesis software (e.g., Reaxys or Pistachio) to identify feasible routes. Input target structure to generate precursor scoring, prioritizing high-yield reactions (e.g., Suzuki coupling for bromo substitution) . Molecular docking (AutoDock Vina) predicts bioactivity of derivatives pre-synthesis .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Methodology : Heavy atoms (Br, F) may cause absorption errors. Use SHELXL’s TWIN/BASF commands for twinned crystals . Disorder in the ethyl group requires PART/SUMP restraints. High-resolution data (≤1.0 Å) improve refinement accuracy .

Q. How do electron-withdrawing groups (Br, F) influence the reactivity of this compound in electrophilic substitutions?

- Methodology : Bromine directs electrophiles to the para position (relative to itself), while fluorine’s inductive effect deactivates the ring. Competitive directing effects are studied via nitration or halogenation reactions, with regioselectivity analyzed by LC-MS or H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.